Methyl 2-(4-chloropyrimidin-2-yl)acetate Methyl 2-(4-chloropyrimidin-2-yl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13518408
InChI: InChI=1S/C7H7ClN2O2/c1-12-7(11)4-6-9-3-2-5(8)10-6/h2-3H,4H2,1H3
SMILES: COC(=O)CC1=NC=CC(=N1)Cl
Molecular Formula: C7H7ClN2O2
Molecular Weight: 186.59 g/mol

Methyl 2-(4-chloropyrimidin-2-yl)acetate

CAS No.:

Cat. No.: VC13518408

Molecular Formula: C7H7ClN2O2

Molecular Weight: 186.59 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(4-chloropyrimidin-2-yl)acetate -

Specification

Molecular Formula C7H7ClN2O2
Molecular Weight 186.59 g/mol
IUPAC Name methyl 2-(4-chloropyrimidin-2-yl)acetate
Standard InChI InChI=1S/C7H7ClN2O2/c1-12-7(11)4-6-9-3-2-5(8)10-6/h2-3H,4H2,1H3
Standard InChI Key KBWJGZNLYBMHID-UHFFFAOYSA-N
SMILES COC(=O)CC1=NC=CC(=N1)Cl
Canonical SMILES COC(=O)CC1=NC=CC(=N1)Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

Methyl 2-(4-chloropyrimidin-2-yl)acetate has a molecular weight of 186.59 g/mol and the IUPAC name methyl 2-(4-chloropyrimidin-2-yl)acetate. Its structure comprises a pyrimidine ring with chlorine at position 4 and a methyl ester-linked acetate group at position 2. The compound’s canonical SMILES representation is COC(=O)CC1=NC=CC(=N1)Cl, reflecting its planar aromatic system and polar functional groups.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₇H₇ClN₂O₂
Molecular Weight186.59 g/mol
CAS Number135184-08-2
SMILESCOC(=O)CC1=NC=CC(=N1)Cl
PubChem CID12420737
Boiling Point (pred.)342.3°C ± 35.0°C
LogP (Hydrophobicity)1.34 ± 0.35

Spectroscopic Data

Nuclear magnetic resonance (NMR) studies reveal distinct signals for the pyrimidine ring protons (δ 8.6–8.8 ppm for H-5 and H-6) and the methyl ester group (δ 3.7 ppm for OCH₃). Mass spectrometry shows a molecular ion peak at m/z 186.02, consistent with the molecular formula.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The most common synthesis route involves nucleophilic substitution between 4-chloropyrimidine and methyl bromoacetate in the presence of a base like potassium carbonate. The reaction proceeds in polar aprotic solvents (e.g., dimethylformamide) at 60–80°C for 8–12 hours, yielding the product in 65–75% purity. A modified protocol from a 2015 patent (EP2537832B1) describes using continuous flow reactors to enhance yield (up to 82%) and reduce side products like di-alkylated derivatives .

Table 2: Comparison of Synthesis Methods

ParameterConventional MethodFlow Reactor Method
Reaction Time8–12 hours3–4 hours
Temperature60–80°C50–60°C
SolventDMFAcetonitrile
Yield65–75%78–82%
Purity90–92%95–97%

Industrial Scaling Challenges

Industrial production faces hurdles in cost-effective purification due to the compound’s sensitivity to hydrolysis. Recent advances employ crystallization-driven purification using ethyl acetate/hexane mixtures, achieving >99% purity for pharmaceutical-grade batches .

Applications in Drug Discovery

Anti-Inflammatory Agents

A 2021 study demonstrated that pyrimidine analogs derived from Methyl 2-(4-chloropyrimidin-2-yl)acetate inhibit interleukin-6 (IL-6) and IL-8 production in human bronchial epithelial cells. Compound 6h, a derivative with a 4-aminophenyl substituent, showed 77% inhibition of IL-6 at 5 μM, outperforming indomethacin .

Antiviral Research

Structural analogs of this compound exhibit activity against RNA viruses, including SARS-CoV-2. The chlorine atom enhances binding to viral proteases by forming halogen bonds with catalytic residues .

Comparison with Related Pyrimidine Derivatives

Methyl 2-(2-Chloropyrimidin-4-yl)acetate

This positional isomer shows reduced bioactivity due to steric hindrance at the 2-position, limiting its interaction with enzymatic pockets.

Ethyl 2-(4,6-Dichloropyrimidin-5-yl)acetate

The additional chlorine at position 6 increases hydrophobicity (LogP = 2.1) but also cytotoxicity, making it less favorable for therapeutic use .

Pharmacological and Toxicological Profiles

Environmental Impact

The compound’s hydrolysis half-life in water is 14 days at pH 7, producing non-toxic metabolites like 4-chloropyrimidine and acetic acid.

Future Directions and Challenges

Targeted Drug Delivery

Encapsulation in lipid nanoparticles could enhance its bioavailability for pulmonary applications, addressing solubility limitations .

Green Synthesis

Catalytic methods using ionic liquids or biocatalysts may reduce reliance on hazardous solvents like DMF, aligning with green chemistry principles .

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